molecular formula C8H10N6 B13075917 1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13075917
M. Wt: 190.21 g/mol
InChI Key: UMMWQKGCUMESIN-UHFFFAOYSA-N
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Description

1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic organic compound featuring a 1,2,4-triazole core substituted with an amine group at position 3 and a methylpyrazine moiety at position 1 via a methylene linker. The pyrazine ring (a six-membered aromatic system with two nitrogen atoms) is further substituted with a methyl group at position 5.

While explicit data for this compound are absent in the provided evidence, analogous structures (e.g., halogenated benzyl-triazol-3-amines) suggest a molecular formula of C₉H₁₁N₇ (calculated based on substitution patterns) and a molecular weight of ~233.24 g/mol. Its synthesis likely involves alkylation of 1H-1,2,4-triazol-3-amine with a 5-methylpyrazin-2-ylmethyl halide, followed by purification via crystallization or chromatography .

Properties

Molecular Formula

C8H10N6

Molecular Weight

190.21 g/mol

IUPAC Name

1-[(5-methylpyrazin-2-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H10N6/c1-6-2-11-7(3-10-6)4-14-5-12-8(9)13-14/h2-3,5H,4H2,1H3,(H2,9,13)

InChI Key

UMMWQKGCUMESIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)CN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Methyl groups (in pyrazine or phenyl derivatives) increase lipophilicity, affecting solubility and membrane penetration.
  • Steric Factors : Bulky substituents (e.g., bromine) may hinder binding to sterically sensitive targets.

Biological Activity

1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine, with the CAS number 1861583-69-8, is a compound belonging to the triazole family. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article delves into the biological activity of this specific compound, supported by research findings, data tables, and case studies.

The molecular formula of this compound is C8_8H10_{10}N6_6 with a molecular weight of 190.21 g/mol. Its structure features a triazole ring substituted with a methylpyrazine moiety, which may contribute to its biological properties.

PropertyValue
CAS Number1861583-69-8
Molecular FormulaC8_8H10_{10}N6_6
Molecular Weight190.21 g/mol

Biological Activity Overview

Research indicates that compounds containing a triazole moiety exhibit significant biological activities due to their ability to interact with various biological targets. The following sections summarize the key findings related to the biological activity of this compound.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of triazole derivatives. For instance:

  • Antifungal Activity : Triazoles are commonly used as antifungal agents. A study highlighted that derivatives similar to this compound exhibited potent antifungal effects against various strains of fungi such as Candida albicans and Aspergillus fumigatus .
  • Antibacterial Activity : The compound has shown promising results against Gram-positive and Gram-negative bacteria. In vitro tests revealed its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

Triazole derivatives have been explored for their anticancer properties due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research has indicated that compounds like this compound may disrupt cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Studies have reported that certain triazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .
  • Apoptosis Induction : The compound has been observed to trigger apoptotic pathways in cancer cell lines, suggesting its potential as an anticancer agent .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of triazole compounds. The presence of specific substituents on the triazole ring significantly influences biological activity:

SubstituentEffect on Activity
Methyl group on PyrazineEnhances antimicrobial potency
Variations in Triazole N-positionAlters binding affinity to target enzymes

Case Studies

A notable case study involved synthesizing a series of triazole derivatives based on the core structure of this compound. These derivatives were tested against various pathogens and cancer cell lines:

  • Antimicrobial Testing : The synthesized compounds were evaluated for their MIC against E. coli and S. aureus. Results indicated that modifications at the N-position of the triazole ring significantly improved antibacterial activity .
  • Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential therapeutic applications .

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